molecular formula C22H19ClN2O2S B2779493 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide CAS No. 941897-87-6

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

Cat. No.: B2779493
CAS No.: 941897-87-6
M. Wt: 410.92
InChI Key: CDGIFNHHNUYCQO-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a benzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c23-15-7-5-14(6-8-15)19-11-9-16(27-19)10-12-21(26)25-22-18(13-24)17-3-1-2-4-20(17)28-22/h5-9,11H,1-4,10,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGIFNHHNUYCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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